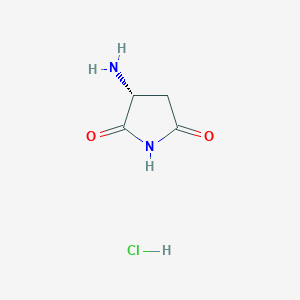

(3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a valuable subject of study and utilization in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride typically involves the use of D-glutamine as a starting material. The process includes several steps, such as the formation of intermediate compounds and their subsequent conversion into the desired product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the stereoselective formation of the compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced equipment and controlled reaction environments is crucial to achieving consistent results.

Analyse Chemischer Reaktionen

Types of Reactions: (3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Wissenschaftliche Forschungsanwendungen

(3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying various biochemical processes. In medicine, it has potential therapeutic applications, particularly in the development of new drugs and treatments .

Wirkmechanismus

The mechanism of action of (3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Understanding the molecular mechanisms underlying its action is crucial for developing targeted therapies and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to (3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride include other amino acid derivatives and cyclic imides. These compounds share structural similarities but may differ in their chemical properties and biological activities .

Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and the resulting unique properties. This compound’s distinct configuration allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.

Biologische Aktivität

(3R)-3-Aminopyrrolidine-2,5-dione;hydrochloride, also known as 3-aminosuccinimide hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-tumor effects, potential applications in pain management, and other therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with an amino group at the 3-position and a dione functional group at the 2 and 5 positions. Its molecular formula is C4H6N2O2 and it possesses a hydrochloride salt form, enhancing its solubility in physiological conditions.

1. Anti-Tumor Activity

Research has demonstrated that this compound exhibits significant anti-tumor effects. A study on its derivative, 3-amino-N-substituted pyrrolidine-2,5-dione-N-mustard hydrochloride (PNM.HCl), showed that it could enhance survival rates in mice with Ehrlich ascites carcinoma (EAC). The compound was administered at subtoxic doses, resulting in improved therapeutic efficacy when combined with conventional anti-cancer drugs. This suggests a potential role in multi-drug therapies for cancer treatment .

2. Pain Management

Recent investigations into the analgesic properties of pyrrolidine derivatives have indicated that certain compounds exhibit antinociceptive and antiallodynic effects in mouse models. Specifically, derivatives of 3-aminopyrrolidine-2,5-dione demonstrated significant pain relief in formalin-induced models of tonic pain . This highlights the compound's potential as a candidate for developing new analgesic medications.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound's ability to interact with various biological targets contributes to its pharmacological activities. For instance:

- Inhibition of Tumor Growth : The compound may interfere with cellular pathways involved in tumor proliferation and survival.

- Analgesic Effects : It may modulate pain pathways through interactions with neurotransmitter systems or inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolidine derivatives. Modifications to the substituents on the pyrrolidine ring can significantly influence their potency and selectivity against specific biological targets. For example:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 3 | Amino Group | Enhances anti-tumor activity |

| 2 & 5 | Dione Group | Essential for maintaining activity |

| Various | Alkyl/aryl groups | Alters pharmacokinetics and selectivity |

Case Studies

- Ehrlich Ascites Carcinoma Study : Mice treated with PNM.HCl showed a marked increase in survival rates compared to controls when administered alongside standard chemotherapy agents .

- Analgesic Activity Evaluation : In formalin-induced pain models, specific derivatives of (3R)-3-aminopyrrolidine-2,5-dione were found to significantly reduce pain responses, indicating their potential utility in pain relief therapies .

Eigenschaften

IUPAC Name |

(3R)-3-aminopyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H/t2-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHCBUSTHUTKRU-HSHFZTNMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)NC1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.